molecular formula C19H24N2OS B5082599 1-ethyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine

1-ethyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine

Cat. No.: B5082599
M. Wt: 328.5 g/mol
InChI Key: WNDRORSNCGKQQQ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, stability, reactivity, etc .

Mechanism of Action

For biologically active compounds, this involves how the compound interacts with biological systems at the molecular level. It can include the specific biochemical processes or pathways it affects .

Safety and Hazards

This involves information about the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, further studies needed, or new synthesis methods for the compound .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-4-20-9-11-21(12-10-20)19(22)17-13-23-15(3)18(17)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRORSNCGKQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC(=C2C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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